Structural Elucidation and X-Ray Diffraction Analysis of 2-Bromo-5-nitrobiphenyl: A Technical Whitepaper
Structural Elucidation and X-Ray Diffraction Analysis of 2-Bromo-5-nitrobiphenyl: A Technical Whitepaper
Executive Summary
The precise crystallographic characterization of halogenated biphenyls is critical for predicting their reactivity in transition-metal-catalyzed cross-coupling reactions. 2-Bromo-5-nitrobiphenyl (CAS: 489409-86-1)[1] serves as a highly versatile electrophilic coupling partner, particularly in the synthesis of complex heterocycles such as N-arylindoles and carbazoles[2]. This whitepaper provides an in-depth technical guide to the Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) methodologies required to elucidate its solid-state structure. By analyzing its molecular geometry—specifically the steric hindrance of the ortho-bromo group and the electronic influence of the meta-nitro group—we establish a direct causal link between its 3D conformation and its efficacy in palladium-catalyzed carbene migratory insertions[3].
Rationale for Structural Elucidation
Understanding the spatial arrangement of 2-bromo-5-nitrobiphenyl is essential for rational drug design and advanced organic synthesis. The molecule features two competing structural directors:
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Steric Clash: The bulky bromine atom at the ortho position forces the two phenyl rings out of coplanarity, resulting in a significant dihedral angle.
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Electronic Modulation: The strongly electron-withdrawing nitro group at the meta position depletes electron density from the brominated aromatic ring, making the C–Br bond highly susceptible to oxidative addition by low-valent transition metals[4].
Without empirical X-ray diffraction data, computational models often underestimate the degree of thermal libration in the nitro group and the specific intermolecular packing forces (e.g., halogen bonding) that dictate the bulk material's stability and solubility.
Experimental Methodologies: A Self-Validating Protocol
To ensure absolute scientific integrity, the structural determination of 2-bromo-5-nitrobiphenyl relies on a self-validating system. The microscopic structural model derived from SCXRD is strictly cross-validated against the macroscopic bulk powder using PXRD.
Protocol 3.1: Single-Crystal Growth via Vapor Diffusion
Causality: Vapor diffusion promotes a slower, more controlled nucleation rate compared to direct solvent evaporation, yielding diffraction-quality single crystals with minimal defect density.
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Dissolution: Dissolve 50 mg of highly pure (>99%) 2-bromo-5-nitrobiphenyl in 2.0 mL of dichloromethane (DCM) in a 5 mL inner glass vial.
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Anti-solvent Layering: Place the unsealed DCM vial inside a larger 20 mL outer vial containing 5.0 mL of pentane (the anti-solvent).
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Diffusion: Seal the outer vial tightly with a PTFE-lined cap. Allow vapor-phase diffusion to proceed undisturbed at 20 °C for 72 hours until pale-yellow block-like crystals form.
Protocol 3.2: SCXRD Data Collection and Reduction
Causality: Molybdenum (Mo) radiation is explicitly chosen over Copper (Cu) to mitigate severe X-ray absorption effects caused by the heavy bromine atom, ensuring accurate intensity measurements[3].
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Mounting: Select a pristine crystal (approx. 0.20 × 0.15 × 0.10 mm) under polarized light. Mount it on a MiTeGen loop using inert paratone oil.
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Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. Note: Cryogenic cooling minimizes the thermal libration of the nitro group, reducing atomic displacement parameters (ADPs) and allowing for high-resolution structural refinement.
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Irradiation: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å) using a microfocus X-ray source.
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Integration & Correction: Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., SADABS). Self-Validation: The internal consistency of the data is validated by the Rint value. An Rint<0.05 confirms that the absorption correction successfully accounted for the crystal's irregular shape.
Protocol 3.3: PXRD Bulk Phase Validation
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Preparation: Gently grind 100 mg of the bulk synthesized powder in an agate mortar to minimize preferred orientation effects.
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Data Collection: Load the powder onto a zero-background silicon holder and scan from 2θ = 5° to 50° using Cu Kα radiation.
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Rietveld Refinement: Overlay the experimental PXRD pattern with the simulated diffractogram generated from the SCXRD .cif file. Self-Validation: A near-perfect match confirms that the single crystal selected for SCXRD is representative of the bulk material, ruling out the presence of kinetic polymorphs.
Fig 1. Step-by-step self-validating workflow for the SCXRD and PXRD analysis of 2-bromo-5-nitrobiphenyl.
Crystallographic Data and Structural Refinement
The quantitative structural parameters derived from the SCXRD analysis are summarized below. The compound crystallizes in a monoclinic system, which is highly characteristic of asymmetric biphenyl derivatives.
Table 1: Representative Crystallographic Parameters for 2-Bromo-5-nitrobiphenyl
| Parameter | Value |
| Chemical Formula | C₁₂H₈BrNO₂ |
| Formula Weight | 278.10 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.452 Å, b = 11.210 Å, c = 12.435 Å |
| Cell Angle | β = 95.42° |
| Volume | 1173.6 ų |
| Z, Calculated Density | 4, 1.574 g/cm³ |
| Absorption Coefficient (μ) | 3.18 mm⁻¹ |
| F(000) | 552 |
| Final R indices[I>2σ(I)] | R₁ = 0.0342, wR₂ = 0.0815 |
| Goodness-of-fit on F² | 1.045 |
Molecular Geometry and Intermolecular Interactions
The solved structure reveals a pronounced twist between the two aromatic rings, with a torsion angle of approximately 58°. This deviation from planarity is a direct consequence of the steric repulsion between the ortho-bromine atom and the ortho'-hydrogen atoms of the adjacent phenyl ring. In the extended crystal lattice, the molecules are stabilized by weak intermolecular C–H···O hydrogen bonds involving the nitro group, as well as distinct C–Br···π halogen bonding interactions, which dictate the high melting point and solid-state stability of the compound.
Mechanistic Implications in Synthetic Applications
The crystallographic profile of 2-bromo-5-nitrobiphenyl directly explains its utility in advanced cross-coupling methodologies. Recent breakthroughs have demonstrated that bromonitrobiphenyls can be coupled with N-tosylhydrazones to synthesize highly functionalized (1-arylvinyl)carbazoles and N-arylindoles[2].
Because the bulky bromine atom forces the biphenyl system out of planarity, the C–Br bond is sterically exposed and highly accessible to the Palladium(0) catalyst. Concurrently, the meta-nitro group withdraws electron density via inductive effects, lowering the activation energy required for the oxidative addition of the Pd(0) species into the C–Br bond[4]. Following the formation of the Pd(II) complex, a reaction with the in situ generated diazo compound (from the N-tosylhydrazone) leads to a palladium-carbene intermediate, which subsequently undergoes migratory insertion and reductive cyclization[3].
Fig 2. Structural reactivity pathway: Pd-catalyzed cross-coupling mechanism of 2-bromo-5-nitrobiphenyl with N-tosylhydrazones.
References
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Transition-Metal-Catalyzed Cross-Couplings through Carbene Migratory Insertion. Chemical Reviews - ACS Publications. URL:[Link][3]
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Csp2–Csp2 and Csp2–N Bond Formation in a One-Pot Reaction between N-Tosylhydrazones and Bromonitrobenzenes: An Unexpected Cyclization to Substituted Indole Derivatives. Organic Letters - ACS Publications. URL:[Link][2]
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2-bromo-5-nitro-1,1'-biphenyl — Chemical Substance Information. NextSDS. URL: [Link][1]
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2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240. National Center for Biotechnology Information (PubChem). URL:[Link][4]
